molecular formula C15H23NO B12707749 4-(3-Aminocyclohexyl)-beta-methylbenzeneethanol CAS No. 73823-84-4

4-(3-Aminocyclohexyl)-beta-methylbenzeneethanol

Cat. No.: B12707749
CAS No.: 73823-84-4
M. Wt: 233.35 g/mol
InChI Key: KHRUUWKYUQXZNE-UHFFFAOYSA-N
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Description

4-(3-Aminocyclohexyl)-beta-methylbenzeneethanol is an organic compound that features a cyclohexyl ring with an amino group, a benzene ring, and an ethanol group. This compound is of interest due to its unique structure, which combines elements of both aliphatic and aromatic chemistry, making it a versatile molecule for various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Aminocyclohexyl)-beta-methylbenzeneethanol typically involves the hydrogenation of nitrocinnamic acids using a skeletal nickel catalyst. This process predominantly forms the cis-3-aminocyclohexyl and trans-4-aminocyclohexyl derivatives . The reaction conditions include:

    Catalyst: Skeletal nickel

    Temperature: Elevated temperatures to facilitate hydrogenation

    Pressure: High hydrogen pressure to ensure complete reduction

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale hydrogenation reactors with continuous feed systems to maintain consistent reaction conditions. The use of robust catalysts and optimized reaction parameters ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(3-Aminocyclohexyl)-beta-methylbenzeneethanol undergoes various chemical reactions, including:

    Oxidation: The ethanol group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The amino group can be reduced to form amines or other derivatives.

    Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of halogenated, nitrated, or sulfonated benzene derivatives.

Scientific Research Applications

4-(3-Aminocyclohexyl)-beta-methylbenzeneethanol has diverse applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules and its role in biochemical pathways.

    Medicine: Investigated for its potential therapeutic properties, including its use in drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(3-Aminocyclohexyl)-beta-methylbenzeneethanol involves its interaction with molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds with active sites, while the benzene ring can participate in π-π interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(3-Aminocyclohexyl)-beta-methylbenzeneethanol is unique due to its combination of an amino group, a cyclohexyl ring, and an ethanol group, which provides a distinct set of chemical and physical properties. This uniqueness makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

73823-84-4

Molecular Formula

C15H23NO

Molecular Weight

233.35 g/mol

IUPAC Name

2-[4-(3-aminocyclohexyl)phenyl]propan-1-ol

InChI

InChI=1S/C15H23NO/c1-11(10-17)12-5-7-13(8-6-12)14-3-2-4-15(16)9-14/h5-8,11,14-15,17H,2-4,9-10,16H2,1H3

InChI Key

KHRUUWKYUQXZNE-UHFFFAOYSA-N

Canonical SMILES

CC(CO)C1=CC=C(C=C1)C2CCCC(C2)N

Origin of Product

United States

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